molecular formula C18H11FN2O3 B2607700 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one CAS No. 950415-86-8

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one

Cat. No.: B2607700
CAS No.: 950415-86-8
M. Wt: 322.295
InChI Key: IXXOQKIEXFUPPQ-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one ( 950415-86-8) is a synthetic hybrid compound incorporating two pharmaceutically privileged scaffolds: a coumarin nucleus and a 1,2,4-oxadiazole ring. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. The compound features a 6-methylcoumarin system linked at the C-3 position to a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety, a structural motif known to confer metabolic stability and facilitate π-π stacking interactions with biological targets. The 1,2,4-oxadiazole heterocycle is a well-established pharmacophore that exhibits a broad spectrum of pharmacological activities. Research indicates that 1,2,4-oxadiazole derivatives can act through mechanisms such as the inhibition of specific cancer biological targets, including telomerase, histone deacetylase (HDAC), thymidylate synthase, and thymidine phosphorylase enzymes . Furthermore, the coumarin core is recognized for its potent biological inhibitory properties. Structural-activity relationship (SAR) studies highlight that substitutions at the C-3 and C-4 positions of the coumarin ring are particularly coveted for the development of newer antibacterial agents, as these modifications can significantly enhance potency . The specific incorporation of a 4-fluorophenyl group on the oxadiazole ring contributes electron-withdrawing effects and can modulate the compound's lipophilicity, potentially influencing its bioavailability and target engagement. With a molecular formula of C18H11FN2O3 and a molecular weight of 322.29 g/mol, this compound presents a calculated topological polar surface area of 65.2 Ų and an XLogP3 value of 3.9, properties relevant to its pharmacokinetic profile . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to leverage this hybrid molecule as a key intermediate or a lead compound for investigating new pathways in oncology and infectious disease research.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c1-10-2-7-15-12(8-10)9-14(18(22)23-15)17-20-16(21-24-17)11-3-5-13(19)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOQKIEXFUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-fluorobenzohydrazide, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with a chromenone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and compounds with desired properties.

Synthetic Routes

Common synthetic methods include:

  • Nucleophilic substitution : Introducing different functional groups via nucleophilic attack on the oxadiazole ring.
  • Oxidation and reduction reactions : Modifying functional groups to enhance reactivity or stability.

Biology

Research has indicated that compounds containing oxadiazole rings exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom is known to enhance bioactivity by improving binding affinity to biological targets.

Biological Activities

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth.
  • Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. The oxadiazole ring is often associated with drug candidates due to its ability to interact with various biological pathways.

Therapeutic Applications

  • Drug Development : The compound is being evaluated as a potential candidate for treating various diseases, including infections and tumors.
  • Mechanism of Action : Its mechanism likely involves modulation of specific biochemical pathways through interaction with cellular targets.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles exhibited significant antibacterial activity against Gram-positive bacteria. The fluorinated phenyl group was found to enhance the potency of these compounds.

Case Study 2: Anticancer Properties

Research published in Cancer Research highlighted that certain oxadiazole derivatives could inhibit tumor growth in vitro and in vivo models. The study provided insights into the compound's mechanism involving apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Molecular docking studies have shown that the compound can form stable interactions with amino acids around the active pockets of enzymes, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Parameter Compound A Compound B Compound C Compound D
Core Structure Coumarin-oxadiazole Pyrazole-sulfanyl Coumarin-triazole Coumarin-oxadiazole
Aryl Substituent 4-Fluorophenyl 3-Chlorophenylsulfanyl N/A 4-Chlorophenyl
Key Functional Groups Oxadiazole, 6-methyl Trifluoromethyl, sulfanyl Triazole, hydroxymethyl Oxadiazole, 6-methyl
Electronic Effects Moderate electronegativity High electronegativity Hydrogen-bond donor Moderate electronegativity
Predicted LogP* ~3.2 ~3.8 ~2.5 ~3.5

*LogP values estimated using fragment-based methods.

2.2. Implications of Heterocyclic Moieties
  • Oxadiazole vs. Triazole (Compound A vs. C): Oxadiazoles (e.g., in Compound A) are electron-deficient and resistant to metabolic degradation, favoring interactions with hydrophobic enzyme pockets.
  • Oxadiazole vs. Pyrazole (Compound A vs. B) :
    • Pyrazoles (as in Compound B ) are more conformationally flexible, which may improve binding to dynamic protein targets but reduce thermal stability .
2.3. Role of Substituents
  • 4-Fluorophenyl in Compound A :
    • The fluorine atom provides moderate electronegativity and metabolic stability via C-F bond strength, often improving pharmacokinetics compared to chlorinated analogs like Compound D .

Biological Activity

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is a derivative of the oxadiazole family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H12FN3O3
  • Molecular Weight : 299.27 g/mol
  • CAS Number : Specific CAS numbers are not always available for all derivatives; however, related compounds can be referenced for context.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound in focus exhibits significant antiproliferative effects against various cancer cell lines:

  • Inhibition of Cell Proliferation :
    • Studies indicate that the compound inhibits cell growth in breast cancer (MCF-7) and liver cancer (HCC) cell lines, with IC50 values suggesting effective cytotoxicity.
    • Mechanistic studies reveal that it induces apoptosis through the activation of caspase pathways and oxidative stress mechanisms .
  • Mechanism of Action :
    • The compound targets key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis .
    • Molecular docking studies suggest strong binding affinities to these targets, indicating a promising therapeutic profile.

Antimicrobial Activity

The compound also shows notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition :
    • In vitro tests demonstrate effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
    • The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation :
    • Studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases .

Data Summary

Biological ActivityEffectivenessMechanism
AnticancerHigh (IC50 < 10 µM)Apoptosis induction via caspase activation
AntimicrobialModerate to HighInhibition of cell wall synthesis
Anti-inflammatoryModerateCytokine modulation

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells reported a significant reduction in cell viability (approximately 70% at 10 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What comparative methodologies evaluate this compound’s efficacy against structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Use PubChem BioActivity data to correlate substituent patterns with IC₅₀ values in cytotoxicity assays .
  • Principal Component Analysis (PCA) : Cluster physicochemical properties (logP, polar surface area) to predict bioavailability .

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